1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
CAS No.: 42382-92-3
Cat. No.: VC21338789
Molecular Formula: C10H5NO2
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42382-92-3 |
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Molecular Formula | C10H5NO2 |
Molecular Weight | 171.15 g/mol |
IUPAC Name | 1,3-dioxoindene-2-carbonitrile |
Standard InChI | InChI=1S/C10H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-4,8H |
Standard InChI Key | GKEKUQYTCADDSQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C#N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile features a characteristic indene core with specific functional groups strategically positioned. The IUPAC name of this compound is 1,3-dioxoindene-2-carbonitrile, though it is also sometimes referred to by its CAS name or simplified variants in the literature. The structure can be represented using various chemical notations, including SMILES notation (C1=CC=C2C(=C1)C(=O)C(C2=O)C#N) .
The molecular structure consists of:
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A benzene ring fused to a five-membered ring, forming the indene skeleton
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Two carbonyl (C=O) groups at positions 1 and 3 of the five-membered ring
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A nitrile (C≡N) group at position 2, positioned between the two carbonyl groups
This arrangement creates a relatively planar molecule with extended π-conjugation, contributing to its unique electronic properties and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile are largely determined by its molecular structure and functional groups. The following table summarizes key properties of this compound:
Property | Value/Description |
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Molecular Formula | C10H5NO2 |
Molecular Weight | 171.15 g/mol |
Physical State | Solid at room temperature |
InChI Key | GKEKUQYTCADDSQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C#N |
From a chemical perspective, 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile exhibits several important characteristics:
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Electrophilicity: The carbonyl groups make certain carbon atoms in the molecule highly electrophilic, facilitating nucleophilic addition reactions.
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Acidity: The hydrogen at position 2 is relatively acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups.
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Reactivity: The compound undergoes various chemical transformations, including oxidation reactions to form different derivatives and reduction reactions that can convert the oxo groups to hydroxyl groups.
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Nitrile Reactivity: The nitrile group can participate in numerous transformations, including hydrolysis to form carboxylic acids or amides, reduction to form amines, and nucleophilic addition reactions.
Synthesis Methods
Traditional Synthesis Routes
The synthesis of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several established methods in organic chemistry. One efficient approach involves the reaction of ninhydrin with malononitrile in an aqueous medium under appropriate conditions.
Another common method for synthesizing such compounds involves the Knoevenagel reaction. For related compounds such as 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes, this approach typically involves the reaction of 1H-indene-1,3(2H)-dione with malononitrile in the presence of a suitable catalyst . The reaction proceeds through the condensation of the active methylene group of malononitrile with one of the carbonyl groups of the indene-1,3-dione.
Alternative Synthetic Approaches
To overcome the challenges associated with side reactions in traditional synthesis methods, alternative approaches have been developed. One promising strategy involves first introducing a dicyanomethylene group into phthalic anhydride, followed by a Perkin reaction to form the target compound . This approach potentially offers a more efficient route by minimizing the formation of unwanted byproducts.
The Perkin reaction typically involves the condensation of aromatic aldehydes with acid anhydrides in the presence of the sodium or potassium salt of the acid. In this specific application, the modified approach helps control the reaction pathway to favor the formation of the desired product over side products.
Chemical Reactions
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile participates in a variety of chemical reactions, owing to its multiple functional groups and reactive centers.
Oxidation Reactions
The compound can undergo oxidation to form various derivatives, depending on the oxidizing agents and reaction conditions employed. These oxidation reactions typically target the most reactive sites in the molecule, such as the carbon atoms adjacent to the carbonyl groups.
Reduction Reactions
Reduction reactions of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile primarily involve the carbonyl groups, which can be converted to hydroxyl groups under appropriate conditions. Common reducing agents include sodium borohydride and other hydride donors. The selective reduction of one or both carbonyl groups can lead to different products with altered properties and reactivities.
Substitution and Addition Reactions
The nitrile group in 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can undergo substitution reactions with various nucleophiles. These reactions can lead to the formation of amides, carboxylic acids, or other functionalized derivatives, depending on the reagents and conditions used. The carbonyl groups can also participate in nucleophilic addition reactions, further expanding the range of possible transformations.
Applications
Research Applications
In scientific research, 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile serves as an important building block for synthesizing various heterocyclic compounds and scaffolds used in organic synthesis. Its unique structure and reactivity make it valuable for developing new methodologies and exploring novel chemical transformations.
Materials Science Applications
The structural features of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile and related compounds make them particularly useful in materials science applications. Compounds with similar structures, such as 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes, are used as anchor residues in non-fullerene acceptors (NFAs) for organic photovoltaics .
The extended π-conjugation and electron-withdrawing groups in these molecules contribute to their electronic properties, making them suitable for applications in:
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Organic semiconductors
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Electron transport materials
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Components in solar cells
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Photoinitiators for polymerization processes
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Chromophores for non-linear optical applications
Structure-Property Relationships
Understanding the relationship between the structure of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile and its properties is crucial for developing applications and predicting behavior in various contexts.
Electronic Properties
The electronic properties of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile are significantly influenced by its extended π-conjugation and the presence of electron-withdrawing groups. The carbonyl and nitrile functionalities create an electron-deficient system, making the compound particularly suitable for applications requiring electron-accepting capabilities.
The planarity of the structure enhances orbital overlap, further contributing to its electronic characteristics. These features collectively determine the compound's optical properties, including absorption and emission spectra, as well as its electrochemical behavior.
Reactivity Patterns
The reactivity of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is primarily determined by:
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The electrophilicity of the carbonyl carbons
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The acidity of the proton at position 2
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The susceptibility of the nitrile group to nucleophilic attack
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The potential for conjugate addition to the α,β-unsaturated system
These reactivity patterns guide the development of synthetic methodologies involving this compound and inform its applications in various contexts.
Comparison with Similar Compounds
A comparative analysis with structurally related compounds provides insight into the unique properties of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile:
Analytical Characterization
The characterization of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves several complementary analytical techniques:
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the molecular structure and properties:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for aromatic protons from the benzene ring
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13C NMR would reveal characteristic peaks for carbonyl carbons and the nitrile carbon
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for C=O stretching (typically around 1700-1730 cm-1)
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Nitrile (C≡N) stretching absorption (around 2200-2260 cm-1)
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Aromatic C=C stretching vibrations
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UV-Visible Spectroscopy:
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Absorption bands related to π→π* transitions in the conjugated system
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Potential n→π* transitions associated with the carbonyl groups
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Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns, helping to confirm the structure and purity of the compound.
Future Research Directions
Several promising directions for future research on 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile include:
Synthesis Optimization
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Development of more efficient and selective synthesis methods to improve yields and reduce side product formation
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Exploration of green chemistry approaches to minimize waste and environmental impact
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Investigation of catalytic systems specifically designed for reactions involving this compound
Application Development
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Further exploration of applications in organic electronics, particularly in emerging technologies like flexible displays and organic photovoltaics
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Investigation of potential biological activities, especially in contexts where the compound's electronic properties might be advantageous
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Development of functional materials incorporating the 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile moiety
Structure Modification
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Synthesis of structural analogs to develop structure-property relationships
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Functionalization to enhance specific properties for targeted applications
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Development of polymer systems incorporating the core structure
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